molecular formula C20H17ClN4OS2 B2475494 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole CAS No. 897488-12-9

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole

Cat. No.: B2475494
CAS No.: 897488-12-9
M. Wt: 428.95
InChI Key: WCKZIBWVQXFWAA-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole typically involves multiple steps:

    Formation of 1,3-benzothiazole-6-carbonyl chloride: This can be achieved by reacting 1,3-benzothiazole-6-carboxylic acid with thionyl chloride under reflux conditions.

    Reaction with piperazine: The resulting 1,3-benzothiazole-6-carbonyl chloride is then reacted with piperazine to form 4-(1,3-benzothiazole-6-carbonyl)piperazine.

    Formation of 7-chloro-4-methyl-1,3-benzothiazole: This can be synthesized by chlorination of 4-methyl-1,3-benzothiazole using a chlorinating agent such as phosphorus pentachloride.

    Coupling reaction: Finally, 4-(1,3-benzothiazole-6-carbonyl)piperazine is coupled with 7-chloro-4-methyl-1,3-benzothiazole under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: It is explored for its potential use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole: Lacks the chloro group, which may affect its reactivity and binding properties.

    2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-7-chloro-1,3-benzothiazole: Lacks the methyl group, which may influence its steric and electronic properties.

Uniqueness

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole is unique due to the presence of both chloro and methyl groups, which can significantly impact its chemical reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS2/c1-12-2-4-14(21)18-17(12)23-20(28-18)25-8-6-24(7-9-25)19(26)13-3-5-15-16(10-13)27-11-22-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKZIBWVQXFWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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